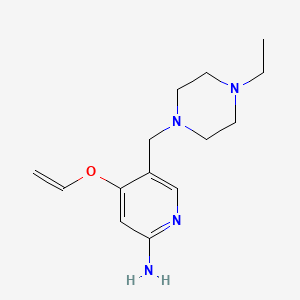
5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring, a vinyl ether group, and an amine group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.
Attachment to Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 2-chloropyridine, under basic conditions to form the intermediate compound.
Introduction of the Vinyl Ether Group: The intermediate compound is then reacted with a vinyl ether reagent, such as vinyl bromide, under appropriate conditions to introduce the vinyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group or reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield ethyl-substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: Possible applications in the development of agrochemicals or materials science.
作用機序
The mechanism of action of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring could facilitate binding to biological targets, while the pyridine ring might interact with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-(2-(4-Ethylpiperazin-1-yl)ethyl)pyridine: Similar structure but lacks the vinyloxy group.
2-(4-Ethylpiperazin-1-yl)pyridine: Similar structure but lacks the vinyloxy group and the methyl group.
4-(Vinyloxy)pyridine: Lacks the piperazine and ethyl groups.
Uniqueness
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is unique due to the combination of the piperazine ring, vinyl ether group, and pyridine ring. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-ethenoxy-5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H22N4O/c1-3-17-5-7-18(8-6-17)11-12-10-16-14(15)9-13(12)19-4-2/h4,9-10H,2-3,5-8,11H2,1H3,(H2,15,16) |
InChIキー |
HQOKUNYCCCNFDG-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2OC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


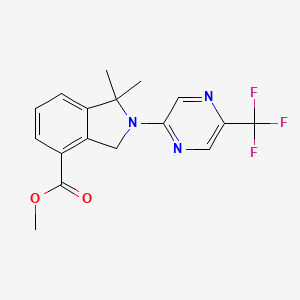
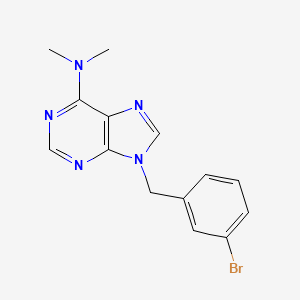
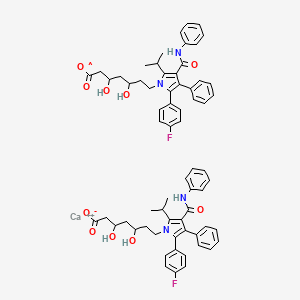
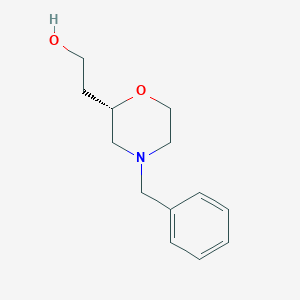


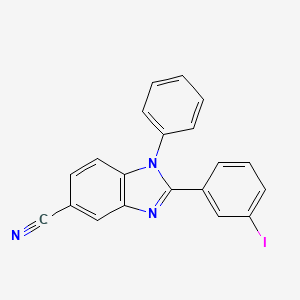

![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
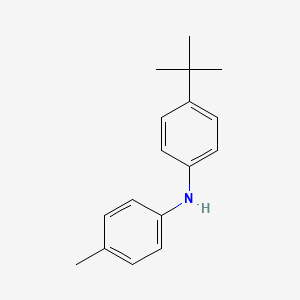
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
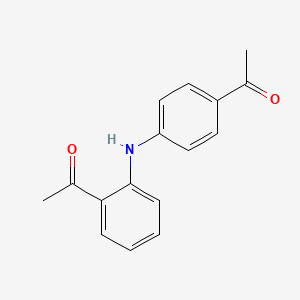
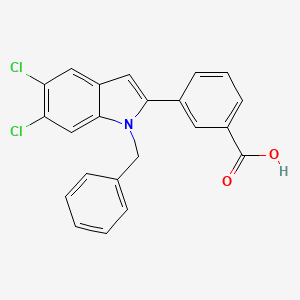
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
